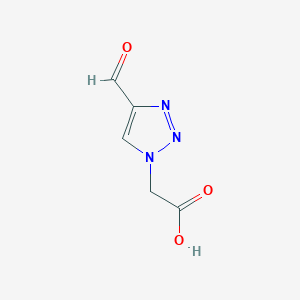

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .Molecular Structure Analysis

The molecular structure of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be analyzed using different spectral techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The synthesis of 1H-1,2,3-triazol-1-yl acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds has also been studied for preparing compounds of this type .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be determined using various techniques. For example, the melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Scientific Research Applications

Catalytic Synthesis

Field

Chemistry, specifically organic synthesis .

Summary

1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in the synthesis of uncountable molecules useful in medicine and photochemistry .

Methods

The main developments in this field have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .

Results

The development of new catalytic and eco-compatible approaches has been a major achievement in this field .

Biological Applications

Field

Summary

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Methods

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Results

Several biological activities of this promising heterocycle have been discovered .

Antifungal and Antimicrobial Activity

Field

Summary

1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .

Methods

The compounds were synthesized and then tested for their antifungal activity .

Results

The compounds exhibited antifungal activity .

Synthesis of Indole Derivatives

Summary

Indole derivatives, which can be synthesized using 1,2,3-triazoles, are important types of molecules and natural products that play a main role in cell biology . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Methods

The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .

Results

Indoles, both natural and synthetic, show various biologically vital properties .

Antiviral and Anticancer Activity

Summary

1H-1,2,3-triazole-4-carboxylic acid derivatives, such as “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid”, were used for the synthesis of compounds that exhibited antifungal, antimicrobial, antiviral, and anticancer activity .

Methods

These compounds were synthesized and then tested for their antifungal, antimicrobial, antiviral, and anticancer activity .

Results

The compounds exhibited antifungal, antimicrobial, antiviral, and anticancer activity .

Synthesis of Liquid Crystals

Field

Summary

1,2,3-triazoles have found widespread application in various areas, including the creation of liquid crystals .

Methods

The compounds were synthesized and then used in the production of liquid crystals .

Results

Successful implementations of 1,2,3-triazoles in the production of liquid crystals have been reported .

Future Directions

properties

IUPAC Name |

2-(4-formyltriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,3H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBEEROVNQAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)